magnesium;ethene;bromide
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Overview
Description
Magnesium;ethene;bromide, commonly known as ethylmagnesium bromide, is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are characterized by the presence of a carbon-magnesium bond and are widely used in organic synthesis to form carbon-carbon bonds. Ethylmagnesium bromide is typically represented by the chemical formula C2H5MgBr and is known for its high reactivity and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylmagnesium bromide is prepared by reacting ethyl bromide with magnesium metal in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows: [ \text{C2H5Br} + \text{Mg} \rightarrow \text{C2H5MgBr} ] The reaction is exothermic and requires careful control of temperature and reaction conditions to ensure the formation of the desired Grignard reagent .
Industrial Production Methods
In industrial settings, the production of ethylmagnesium bromide involves the use of large-scale reactors equipped with efficient cooling systems to manage the exothermic nature of the reaction. The process also includes rigorous purification steps to remove any impurities and ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethylmagnesium bromide undergoes a variety of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with other organic halides
Common Reagents and Conditions
Common reagents used with ethylmagnesium bromide include aldehydes, ketones, esters, and acid chlorides. The reactions are typically carried out in anhydrous ether solvents under inert atmospheres to prevent side reactions with moisture or oxygen .
Major Products Formed
The major products formed from reactions with ethylmagnesium bromide include primary, secondary, and tertiary alcohols, depending on the nature of the carbonyl compound used. For example, reacting with formaldehyde yields a primary alcohol, while reacting with a ketone yields a tertiary alcohol .
Scientific Research Applications
Ethylmagnesium bromide has numerous applications in scientific research, including:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients.
Material Science: Utilized in the preparation of advanced materials and polymers.
Mechanism of Action
The mechanism of action of ethylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of a new carbon-carbon bond and the subsequent formation of alcohols or other organic products. The magnesium atom in the Grignard reagent stabilizes the negative charge on the carbon, making it a strong nucleophile .
Comparison with Similar Compounds
Ethylmagnesium bromide is similar to other Grignard reagents, such as methylmagnesium chloride and phenylmagnesium bromide. it is unique in its ability to form ethyl groups in organic synthesis. Similar compounds include:
Methylmagnesium Chloride (CH3MgCl): Used to introduce methyl groups.
Phenylmagnesium Bromide (C6H5MgBr): Used to introduce phenyl groups.
Butylmagnesium Bromide (C4H9MgBr): Used to introduce butyl groups
Ethylmagnesium bromide stands out due to its specific reactivity and the ability to form ethyl groups, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
magnesium;ethene;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3.BrH.Mg/c1-2;;/h1H,2H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGJCSHZTFKPNO-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=[CH-].[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BrMg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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